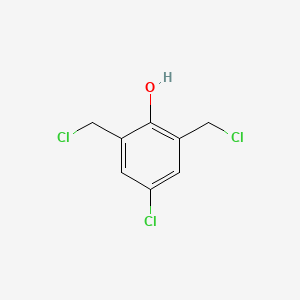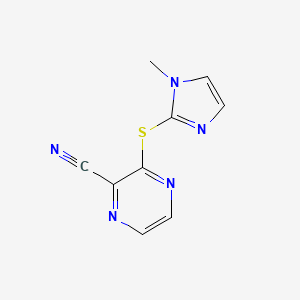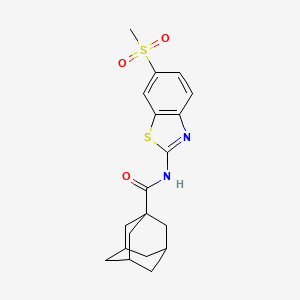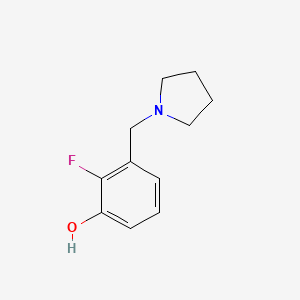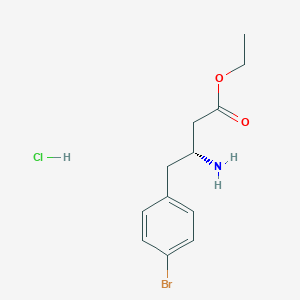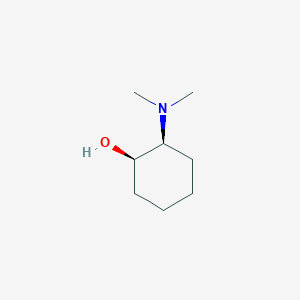
(1R,2S)-2-(dimethylamino)cyclohexan-1-ol
Overview
Description
(1R,2S)-2-(dimethylamino)cyclohexan-1-ol: is an organic compound with the molecular formula C8H17NO and a molecular weight of 143.2267 g/mol . It is a stereoisomer of cyclohexanol, characterized by the presence of a dimethylamino group attached to the second carbon of the cyclohexanol ring in the cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-(dimethylamino)cyclohexan-1-ol typically involves the reaction of cyclohexanone with dimethylamine under specific conditions. One common method is the reductive amination of cyclohexanone using dimethylamine and a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert solvent like ethanol or methanol at a controlled temperature to ensure the formation of the desired cis isomer.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: (1R,2S)-2-(dimethylamino)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone, while reduction can produce various amines .
Scientific Research Applications
(1R,2S)-2-(dimethylamino)cyclohexan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1R,2S)-2-(dimethylamino)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity . These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
trans-2-(Dimethylamino)Cyclohexanol: The trans isomer of the compound, differing in the spatial arrangement of the dimethylamino group.
Cyclohexanol: The parent compound without the dimethylamino group.
2-(Dimethylamino)Ethanol: A structurally similar compound with a shorter carbon chain.
Uniqueness: (1R,2S)-2-(dimethylamino)cyclohexan-1-ol is unique due to its specific stereochemistry, which can influence its chemical reactivity and biological activity. The cis configuration may result in different physical and chemical properties compared to its trans counterpart, making it valuable for specific applications .
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
(1R,2S)-2-(dimethylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-9(2)7-5-3-4-6-8(7)10/h7-8,10H,3-6H2,1-2H3/t7-,8+/m0/s1 |
InChI Key |
UFUVLAQFZSUWHR-JGVFFNPUSA-N |
Isomeric SMILES |
CN(C)[C@H]1CCCC[C@H]1O |
Canonical SMILES |
CN(C)C1CCCCC1O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
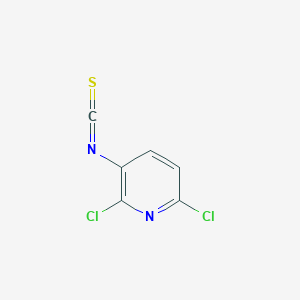
![2-butyl-1H-thieno[3,4-d]imidazole](/img/structure/B8648199.png)
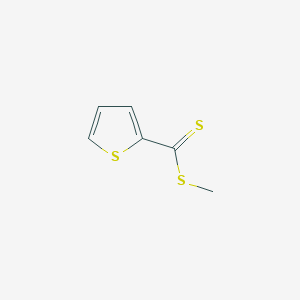
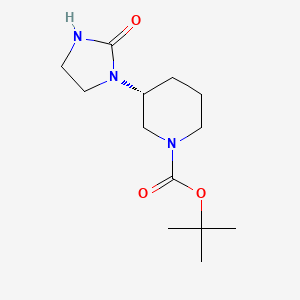
![ethyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B8648233.png)

![4-(2-(6-Bromopyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B8648260.png)
